molecular formula C8H10F2N4 B13310965 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13310965
M. Wt: 200.19 g/mol
InChI Key: UGHCWCMUTMHWJY-UHFFFAOYSA-N
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Description

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H10F2N4 This compound is known for its unique structure, which includes a pyrazole ring substituted with a difluoroethylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with 2,2-difluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Flupyradifurone: A compound with a similar difluoroethylamino group, used as an insecticide.

    Difluoroacetic acid: Another compound containing difluoro groups, used in various chemical applications.

Uniqueness

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10F2N4

Molecular Weight

200.19 g/mol

IUPAC Name

5-(2,2-difluoroethylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H10F2N4/c1-5-6(3-11)8(14(2)13-5)12-4-7(9)10/h7,12H,4H2,1-2H3

InChI Key

UGHCWCMUTMHWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)NCC(F)F)C

Origin of Product

United States

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